2,4,6-Trimethylphenyl isocyanide
Overview
Description
2,4,6-Trimethylphenyl isocyanide is an organic compound with the molecular formula C10H11N. It is characterized by the presence of three methyl groups attached to a phenyl ring, along with an isocyanide functional group. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl isocyanide typically involves the formylation of an amine followed by the dehydration of the resulting formamide. One common method is the one-pot preparation from amines, which includes the following steps:
Formylation of Amine: The amine is reacted with formic acid or a formylating agent to produce the corresponding formamide.
Dehydration of Formamide: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the isocyanide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylphenyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethylphenyl isocyanide finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl isocyanide involves its ability to covalently modify target molecules. In biological systems, it can inhibit bacterial pathogens by covalently binding to essential metabolic enzymes, thereby disrupting their function. This covalent modification typically occurs at active site cysteines of the enzymes, leading to functional inhibition and growth suppression of the bacteria .
Comparison with Similar Compounds
- 2,4,6-Trimethylphenyl isocyanate
- 3,5-Dimethylphenyl isocyanide
- 2,6-Dimethylphenyl isocyanide
Comparison: 2,4,6-Trimethylphenyl isocyanide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. For example, the additional methyl group can provide steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles .
Properties
IUPAC Name |
2-isocyano-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRXQFLTHXBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]#[C-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205748 | |
Record name | 2,4,6-Trimethylphenyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57116-96-8 | |
Record name | 2,4,6-Trimethylphenyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylphenyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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